molecular formula C10H8N2O B6493010 2-(pyridin-3-yloxy)pyridine CAS No. 10168-50-0

2-(pyridin-3-yloxy)pyridine

Cat. No.: B6493010
CAS No.: 10168-50-0
M. Wt: 172.18 g/mol
InChI Key: QXSVCWNKFFTUQG-UHFFFAOYSA-N
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Description

“2-(pyridin-3-yloxy)pyridine” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom and five carbon atoms . The exact molecular structure details of “this compound” are not specified in the sources retrieved.

Scientific Research Applications

Antagonistic Properties in Neurological Research

2-(pyridin-3-yloxy)pyridine derivatives have shown promise as antagonists of specific neurological receptors. For instance, studies have highlighted compounds like 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine as potent mGlu5 receptor antagonists, offering potential insights into neurological disorders and treatments (Huang et al., 2004).

Cancer Treatment and Prevention

Innovative applications in cancer therapy have been associated with derivatives of this compound. Research indicates these compounds can act as inhibitors for certain enzymes, like Tryptophan 2,3-Dioxygenase (TDO-2), providing avenues for cancer treatment and possibly for neurodegenerative disorders and chronic viral infections (Abdel-Magid, 2017).

Coordination Chemistry and Luminescent Applications

The synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives, closely related to this compound, have been explored. These compounds have been used in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Applications in Organic Synthesis

The ortho-directing ability of certain this compound derivatives in organic synthesis has been documented. For instance, tetrahydropyran-2-yloxy derivatives of pyridine have been used in regioselective deprotonations, leading to functionalized pyridines in organic synthesis (Azzouz et al., 2006).

Kinetic and Mechanistic Studies in Photocatalysis

In the field of photocatalysis, derivatives of this compound have been studied for their roles in the photolytic degradation of pyridines in aqueous solutions. These studies have implications for environmental remediation and understanding of photocatalytic mechanisms (Stapleton et al., 2010).

Medicinal Chemistry: Antimicrobial Agents

The synthesis and characterization of various derivatives of this compound have shown significant antimicrobial activity. These compounds have been tested against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Mallemula et al., 2015).

Properties

IUPAC Name

2-pyridin-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSVCWNKFFTUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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